3-[[(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-fluoro-2-oxo-4-(2,4,6-trimethylphenoxy)pyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Overview
Description
This convertible nucleoside allows the formation of N4-alkyl-5-fluoro-dC residues by reaction with an alkyl amine.
Biological Activity
The compound 3-[[[2R,3S,5R]-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-fluoro-2-oxo-4-(2,4,6-trimethylphenoxy)pyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile is a complex organic molecule notable for its intricate structure and potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Structural Characteristics
The compound features several key structural elements:
- Phosphanyl Group : Imparts unique reactivity and potential for interaction with biological targets.
- Aromatic Systems : The presence of multiple aromatic rings may contribute to its biological interactions.
- Chiral Centers : The (2R,3S,5R) configuration suggests stereospecific interactions with biological molecules.
Anticancer Activity
A study investigating the effects of structurally similar pyrimidine derivatives demonstrated significant cytotoxicity against various cancer cell lines. These compounds were found to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
Enzyme Inhibition
Research on bis(4-methoxyphenyl) derivatives has shown that they can act as potent inhibitors of certain kinases involved in cell proliferation. For instance, a related compound was found to inhibit the activity of protein kinase B (AKT), which is crucial in cancer cell survival pathways .
Antimicrobial Properties
A related study highlighted that compounds with similar functional groups exhibited strong antimicrobial properties against Gram-positive bacteria. The mechanism was attributed to the disruption of bacterial cell walls and interference with protein synthesis .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-fluoro-2-oxo-4-(2,4,6-trimethylphenoxy)pyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H56FN4O8P/c1-31(2)53(32(3)4)62(58-25-13-24-50)61-42-28-44(52-29-41(49)46(51-47(52)54)60-45-34(6)26-33(5)27-35(45)7)59-43(42)30-57-48(36-14-11-10-12-15-36,37-16-20-39(55-8)21-17-37)38-18-22-40(56-9)23-19-38/h10-12,14-23,26-27,29,31-32,42-44H,13,25,28,30H2,1-9H3/t42-,43+,44+,62?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGGZGPCSCRCIG-IHHNYUCOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OC2=NC(=O)N(C=C2F)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)OC2=NC(=O)N(C=C2F)[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H56FN4O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
867.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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